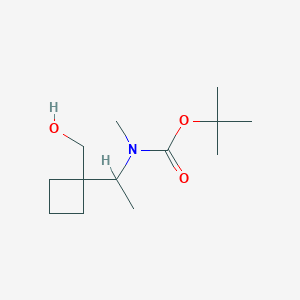
tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate is a chemical compound with the molecular formula C10H19NO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate typically involves multiple steps. One common method starts with the preparation of the cyclobutyl ring, followed by the introduction of the hydroxymethyl group. The final step involves the formation of the carbamate group through a reaction with tert-butyl isocyanate. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound to investigate the metabolism of carbamate-containing drugs.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. Carbamates are known for their ability to inhibit enzymes such as acetylcholinesterase, which is a target for drugs used to treat conditions like Alzheimer’s disease.
Industry
In the industrial sector, this compound can be used in the production of polymers and coatings. Its reactivity allows for the formation of cross-linked networks, enhancing the mechanical properties of materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate involves its interaction with specific molecular targets. For example, as a carbamate, it can inhibit enzymes by carbamoylating the active site, thereby preventing substrate binding and catalysis. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
- tert-Butyl (3-(hydroxymethyl)cyclobutyl)carbamate
Uniqueness
tert-Butyl (1-(1-(hydroxymethyl)cyclobutyl)ethyl)(methyl)carbamate is unique due to the presence of both a hydroxymethyl group and a carbamate group attached to a cyclobutyl ring
Properties
Molecular Formula |
C13H25NO3 |
|---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
tert-butyl N-[1-[1-(hydroxymethyl)cyclobutyl]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C13H25NO3/c1-10(13(9-15)7-6-8-13)14(5)11(16)17-12(2,3)4/h10,15H,6-9H2,1-5H3 |
InChI Key |
QBUQEQTUHKAQSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CCC1)CO)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















